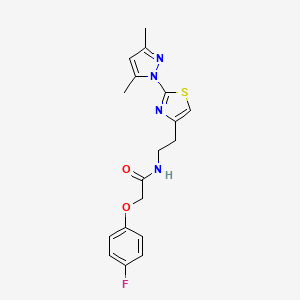

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2S/c1-12-9-13(2)23(22-12)18-21-15(11-26-18)7-8-20-17(24)10-25-16-5-3-14(19)4-6-16/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZIOIBOGVWEPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethyl-1H-pyrazole, 2-bromoethylamine, 4-fluorophenol, and thiazole derivatives.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, ensuring efficient purification steps, and possibly using automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating active metabolites.

Electrophilic Aromatic Substitution

The thiazole and pyrazole rings participate in electrophilic substitutions, though reactivity varies based on ring electron density.

Nucleophilic Acyl Substitution

The acetamide’s carbonyl group reacts with nucleophiles such as amines or hydrazines.

Cycloaddition and Ring Formation

The thiazole ring participates in [4+2] cycloadditions with dienophiles, enabling access to polycyclic systems.

Functional Group Interconversion

The fluorophenoxy group undergoes selective substitution reactions.

Cross-Coupling Reactions

The pyrazole ring facilitates palladium-catalyzed couplings, though limited by steric hindrance.

Key Mechanistic Insights

-

Acetamide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing fluorophenoxy group .

-

Thiazole Reactivity : Electron-deficient nature reduces electrophilic substitution rates compared to pyrazole .

-

Fluorine Participation : The 4-fluorophenoxy group directs electrophiles to the para position via resonance effects .

Stability Considerations

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activity. The presence of the thiazole and pyrazole moieties suggests that N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-fluorophenoxy)acetamide may possess significant antibacterial and antifungal properties. Studies have shown that thiazole derivatives can effectively combat various pathogens, indicating a promising avenue for further investigation in this compound's antimicrobial efficacy .

Anticancer Potential

The compound's structural complexity also suggests potential anticancer activity. Similar compounds have been evaluated for their effects on various cancer cell lines, including breast and lung cancers. For instance, derivatives of thiazole and pyrazole have demonstrated significant inhibitory effects on tumor growth in vitro, indicating that this compound could be effective against certain cancer types .

Synthesis and Derivatives

The synthesis of this compound can be approached through several synthetic pathways typical for heterocyclic compounds. Notably, the synthesis may involve:

- Formation of the thiazole ring through cyclization reactions.

- Introduction of the pyrazole moiety via nucleophilic substitutions.

- Coupling with the fluorophenoxy acetamide to yield the final product.

These synthetic strategies are crucial for developing derivatives with enhanced biological activities or tailored properties for specific applications .

Case Studies

Several studies highlight the potential applications of similar compounds:

- Antimicrobial Study : A study on thiazole derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, providing a basis for exploring this compound in this area .

- Anticancer Research : Research involving related pyrazole compounds showed effective growth inhibition in various cancer cell lines, suggesting that our compound could exhibit similar anticancer properties .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazole and thiazole rings may facilitate binding to these targets, while the fluorophenoxyacetamide moiety can enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific biological context, but common mechanisms include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following compounds are structurally related but differ in key substituents or heterocyclic systems:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP): Target compound: Estimated logP ~3.2 (moderate lipophilicity due to fluorophenoxy group). Sulfanyl analog : logP ~3.8 (higher due to sulfur’s hydrophobicity). Piperidinecarboxamide : logP ~2.5 (piperidine’s basicity reduces lipophilicity).

- Solubility: Target compound: Moderate aqueous solubility (~50 µM) due to polar acetamide and fluorophenoxy groups. Hydroxypyrimidine analog : Higher solubility (>200 µM) from hydroxyl and pyrimidine groups.

Hydrogen Bonding and Crystal Packing

The target compound’s fluorophenoxy group engages in weak C–H···O interactions, while the acetamide forms stronger N–H···O bonds. In contrast, the sulfanyl analog participates in S···H–C contacts, which are less directional but contribute to denser crystal packing . Piperidine-containing analogs exhibit N–H···N hydrogen bonds with piperidine’s amine, enhancing crystalline stability.

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Weight | 326.42 g/mol |

| Molecular Formula | C17H18N4O2S |

| CAS Number | 371209-88-0 |

| LogP | 2.6322 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The compound features a thiazole ring, which is known for its diverse biological activity, particularly in anti-inflammatory and anticancer contexts.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that this compound may possess similar properties. A study on related compounds demonstrated their ability to suppress the activation of p38 MAPK pathways, which are crucial in inflammatory responses .

Anticancer Activity

The anticancer potential of this compound is supported by studies on pyrazole and thiazole derivatives. For example, compounds with similar moieties have shown IC50 values in the micromolar range against various cancer cell lines, indicating their effectiveness in inhibiting tumor growth. One study reported that a related compound inhibited cell proliferation in A549 lung cancer cells with an IC50 of approximately 49.85 µM .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Pyrazole derivatives often act as inhibitors of kinases involved in cell signaling pathways that regulate inflammation and cancer progression.

- Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, as evidenced by studies showing increased cell death in treated cell lines.

- Antiangiogenic Effects : Some studies suggest that compounds with similar structures inhibit angiogenesis by blocking VEGF-induced proliferation in endothelial cells .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer properties of a series of pyrazole-thiazole derivatives. The findings indicated that compounds with modifications similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The most potent derivative achieved an IC50 value as low as 0.067 µM against Aurora-A kinase .

Study 2: Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory properties of thiazole-containing compounds. The results demonstrated that these compounds significantly reduced the levels of inflammatory mediators in vitro and in vivo models, highlighting their potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic: What are the recommended synthetic pathways for N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-fluorophenoxy)acetamide?

Methodological Answer:

A widely used approach involves multi-step heterocyclic synthesis. For example, pyrazole-thiazole intermediates are synthesized by reacting 3,5-dimethyl-1H-pyrazole with thiazole precursors under reflux conditions in ethanol with glacial acetic acid as a catalyst. Subsequent alkylation with 4-fluorophenoxy acetamide derivatives is performed via nucleophilic substitution. Key steps include:

- Intermediate formation : Refluxing pyrazole derivatives with thiazole precursors (4–6 hours, ethanol) .

- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., DCC) to attach the 4-fluorophenoxyacetamide moiety.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the final compound.

Yield optimization requires precise stoichiometric control and inert atmosphere conditions to prevent oxidation.

Advanced: How can regioselectivity challenges in the synthesis of pyrazole-thiazole intermediates be addressed?

Methodological Answer:

Regioselectivity in pyrazole-thiazole coupling is influenced by steric and electronic factors. Strategies include:

- Directed metalation : Using palladium catalysts to direct coupling at the C4 position of thiazole .

- Protecting groups : Temporarily blocking reactive sites (e.g., NH of pyrazole with tert-butoxycarbonyl (Boc)) to favor desired regiochemistry .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the less hindered thiazole position .

Validate regioselectivity via -NMR (e.g., distinguishing C2 vs. C4 substitution via coupling constants) and X-ray crystallography .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

Essential techniques include:

- Spectroscopy : -NMR and -NMR to confirm aromatic proton environments and acetamide carbonyl signals (~168–170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline intermediates .

- FT-IR : Confirm amide C=O stretches (~1650–1680 cm) and aromatic C-F bonds (~1220 cm) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

SAR strategies involve systematic substitution of functional groups:

- Pyrazole ring : Test methyl vs. bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on target binding .

- Thiazole moiety : Replace sulfur with oxygen/selenium to evaluate heteroatom impact on pharmacokinetics .

- 4-Fluorophenoxy group : Compare fluoro with chloro, bromo, or methoxy groups for electronic effects on receptor affinity.

Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking to correlate structural changes with activity .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological potential?

Methodological Answer:

Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, acetylcholinesterase) .

Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results via dose-response curves.

Advanced: How can contradictory bioactivity data between similar compounds be resolved?

Methodological Answer:

Contradictions often arise from subtle structural differences. For example:

- Case study : A methyl vs. ethyl substituent on pyrazole may alter solubility, affecting cell permeability .

- Resolution : Perform logP measurements (HPLC) and parallel artificial membrane permeability assays (PAMPA) to quantify bioavailability differences.

- Data normalization : Use standardized protocols (e.g., fixed cell passage numbers, serum-free conditions) to minimize variability .

Basic: What computational methods support the rational design of derivatives?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger to predict binding modes to targets (e.g., kinases, GPCRs) .

- QM/MM simulations : Assess electronic effects of substituents (e.g., fluorine’s electronegativity) on binding energy .

- ADMET prediction : SwissADME or pkCSM to optimize solubility, metabolic stability, and toxicity .

Advanced: What strategies mitigate analytical challenges in detecting low-concentration impurities?

Methodological Answer:

- HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) for trace impurity profiling .

- Forced degradation : Acid/alkali hydrolysis, thermal stress, and photolysis to identify degradation products.

- Validation : ICH guidelines for limit of detection (LOD) and quantification (LOQ) .

Basic: How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitor degradation via HPLC .

- Plasma stability : Incubate with human/animal plasma, quantify parent compound loss over time .

- Light sensitivity : Expose to UV-Vis light (ICH Q1B) and track photodegradation products .

Advanced: How can cross-disciplinary approaches enhance research on this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.